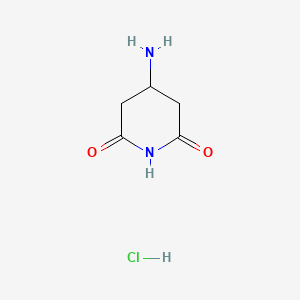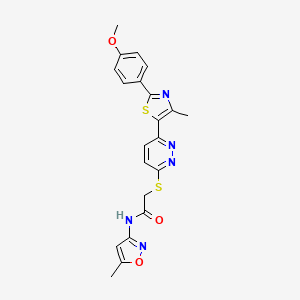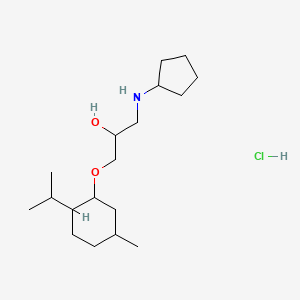
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one, also known as CCSPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. CCSPA is a synthetic compound that belongs to the class of azetidinones and is widely used in research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of their production by 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one may explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and pain in animal models of arthritis and osteoarthritis. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer therapy. Additionally, 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is also relatively stable, which makes it suitable for use in long-term studies. However, 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one. One potential direction is to further investigate its mechanism of action and biochemical effects. This may involve studying its interactions with specific enzymes and proteins in the body. Another potential direction is to study its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to determine the safety and toxicity of 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one, which may impact its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves the reaction of 3-(4-chloro-3-methylphenyl)propan-1-ol with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azetidine in the presence of a reducing agent such as sodium borohydride to obtain 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one.
Applications De Recherche Scientifique
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been extensively studied in scientific research due to its potential applications in the field of medicine. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and osteoarthritis. 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUICFBUUCSNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)



![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
